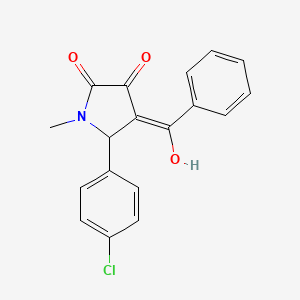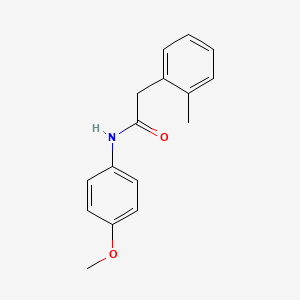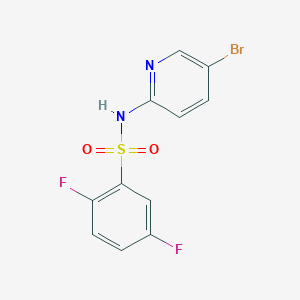
N-(5-bromo-2-pyridinyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2,5-difluorobenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BPTES, which is an abbreviation for its chemical name. BPTES is a potent inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. The inhibition of glutaminase by BPTES has been shown to have significant effects on cellular metabolism and has potential applications in cancer research.
Wirkmechanismus
BPTES inhibits glutaminase by binding to its active site, thereby preventing the conversion of glutamine to glutamate. Glutaminase plays a critical role in cellular metabolism, and its inhibition by BPTES has been shown to have significant effects on cellular metabolism and cell proliferation.
Biochemical and Physiological Effects
BPTES has been shown to have significant effects on cellular metabolism and cell proliferation. Its inhibition of glutaminase has been shown to induce apoptosis in cancer cells. BPTES has also been shown to have potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages as a research tool. It is a potent and selective inhibitor of glutaminase, and its effects on cellular metabolism are well-established. However, BPTES has several limitations as well. It is a complex molecule that requires specialized equipment and expertise for its synthesis. Additionally, its effects on cellular metabolism are complex and may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of BPTES. One area of research is the development of new and more efficient synthesis methods for BPTES. Another area of research is the identification of new applications for BPTES, such as its potential use in the treatment of metabolic disorders. Additionally, the development of new and more potent inhibitors of glutaminase may lead to the discovery of new therapeutic agents for the treatment of cancer.
Synthesemethoden
BPTES can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized equipment and expertise. Several different methods have been proposed for the synthesis of BPTES, including the use of palladium-catalyzed cross-coupling reactions and the use of metal-free coupling reactions.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an important enzyme in cancer cells, and its inhibition by BPTES has been shown to have significant effects on cellular metabolism. BPTES has been shown to induce apoptosis in cancer cells, and it has been proposed as a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2O2S/c12-7-1-4-11(15-6-7)16-19(17,18)10-5-8(13)2-3-9(10)14/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAFZVMEMNOPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)

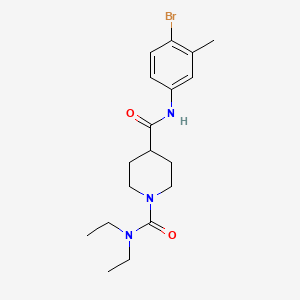
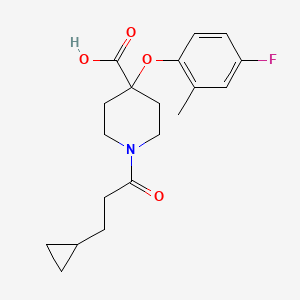
![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)
![6-chloro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5350879.png)
![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)
